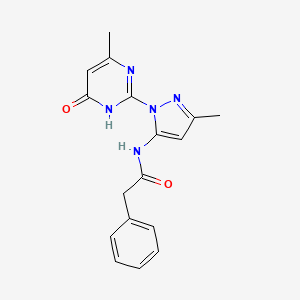
3-(Pyrrolidin-1-ylmethyl)pyridine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related pyrrolidine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride was improved by using a mixture of P2O5/POCl3 as the dehydrating agent, which resulted in a higher overall yield . Another example is the synthesis of 3-(pyrrolidin-1-yl)piperidine, which was achieved through the catalytic hydrogenation of pyrrolylpyridine, a method that is more suitable for large-scale production . These methodologies could potentially be adapted for the synthesis of 3-(Pyrrolidin-1-ylmethyl)pyridine dihydrochloride.
Molecular Structure Analysis
The molecular structure of pyridine and pyrrolidine derivatives has been extensively studied. For example, the crystal structure of 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine was determined by X-ray diffraction and further analyzed using DFT calculations . Such studies provide valuable information on the conformation and electronic properties of these molecules, which are crucial for understanding their reactivity and potential applications.
Chemical Reactions Analysis
Pyrrolidine and pyridine derivatives participate in a variety of chemical reactions. The oxidative coupling of alkanones with pyridin-2-yl derivatives coordinated to palladium(II) has been reported, leading to the formation of complex products . Additionally, the intercalation of pyrrolidine derivatives into DNA structures has been explored, demonstrating the versatility of these compounds in bioorganic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine and pyridine derivatives are influenced by their molecular structure. For instance, the introduction of a pyrrolidine moiety into oligodeoxynucleotides can affect the thermal stability of DNA duplexes . The solubility, boiling point, and melting point of these compounds can vary significantly depending on the substituents present on the pyridine and pyrrolidine rings.
Scientific Research Applications
Synthesis of Pyrrolidines : Pyrrolidines, including compounds related to 3-(Pyrrolidin-1-ylmethyl)pyridine dihydrochloride, are important in medicine and industry, with applications as dyes and agrochemical substances. Their synthesis via [3+2] cycloaddition is an area of significant interest. For example, Żmigrodzka et al. (2022) investigated the synthesis of pyrrolidines in a study focusing on the polar [3+2] cycloaddition between N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene (Żmigrodzka et al., 2022).
Synthesis of Complex Molecules : The compound has been used in the synthesis of complex molecules. For instance, Smaliy et al. (2011) proposed a novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, which is crucial in medicinal chemistry (Smaliy et al., 2011).
Electropolymerization and Conducting Polymers : In the field of materials science, derivatives of pyrrolidine are used in the synthesis of conducting polymers. Sotzing et al. (1996) synthesized a series of derivatized bis(pyrrol-2-yl) arylenes, demonstrating their application in electropolymerization to form conducting polymers (Sotzing et al., 1996).
Complex Chemistry and Biological Sensing : The synthesis and applications of pyridin-ylmethyl compounds, like those related to 3-(Pyrrolidin-1-ylmethyl)pyridine dihydrochloride, have been investigated for complex chemistry and biological sensing. Halcrow (2005) reviewed the synthesis and complex chemistry of derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, highlighting their applications in luminescent lanthanide compounds for biological sensing (Halcrow, 2005).
Organic Light-Emitting Diodes (OLEDs) : Li et al. (2016) used 3-(1H-Pyrazol-1-yl)pyridine as an electron-transporting unit to construct bipolar host materials for application in phosphorescent OLEDs. This research indicates the potential of pyridine derivatives in the development of advanced electronic materials (Li et al., 2016).
properties
IUPAC Name |
3-(pyrrolidin-1-ylmethyl)pyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c1-2-7-12(6-1)9-10-4-3-5-11-8-10;;/h3-5,8H,1-2,6-7,9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGSCAUTWLLYLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CN=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrrolidin-1-ylmethyl)pyridine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-5-oxo-N-[4-(trifluoromethyl)phenyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3018226.png)
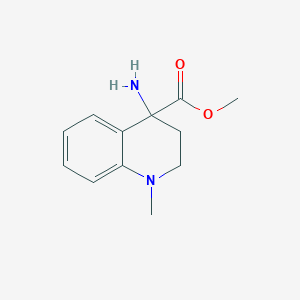
![3-(3-chlorophenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B3018230.png)

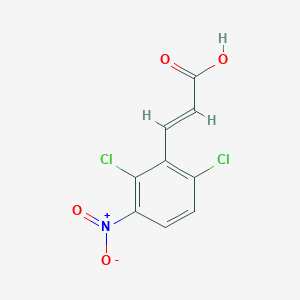
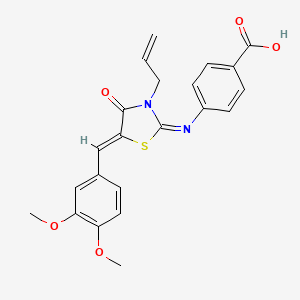
![2-amino-6,7-dimethyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B3018236.png)
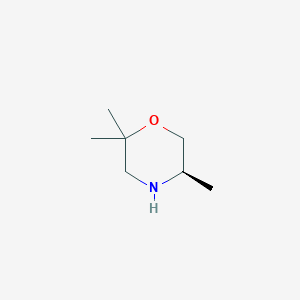
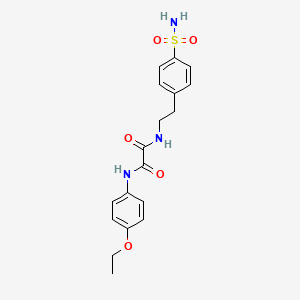
![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B3018240.png)
![5-[(Cyclopropylcarbonyl)amino]-3-methylthiophene-2-carboxylic acid](/img/structure/B3018242.png)
![(E)-3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-N-cycloheptylprop-2-enamide](/img/structure/B3018245.png)
